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Mitotane-d4

Cat. No.: B1157785
M. Wt: 324.07
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Stable Isotope Labeling in Pharmacological and Biological Investigations

In pharmacological and biological research, stable isotope labeling is a pivotal technique for understanding a drug's behavior within a biological system. musechem.com It provides detailed insights into a drug's absorption, distribution, metabolism, and excretion (ADME) profile. musechem.com By using non-radioactive stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), researchers can safely trace the metabolic fate of drug candidates in humans. metsol.comnih.gov This approach offers high precision for studying complex biochemical pathways and is crucial for developing safer and more effective pharmaceuticals. musechem.commetsol.com The data gathered is often compliant with Good Laboratory Practice (GLP) standards, which helps to accelerate the drug development and regulatory submission process. metsol.com

Deuterated analogs, where one or more hydrogen atoms in a molecule are replaced by deuterium, offer distinct advantages in research. pharmaffiliates.com The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. nih.gov This increased bond strength can make the molecule more resistant to metabolic breakdown, a phenomenon known as the kinetic isotope effect. fiveable.meresearchgate.net This modification can improve a drug's metabolic stability, enhance its pharmacokinetic profile, and potentially reduce the formation of toxic metabolites. nih.govresearchgate.netunibestpharm.comnih.gov

Beyond altering metabolic pathways, deuterated compounds are invaluable as internal standards in quantitative bioanalysis. pharmaffiliates.comresearchgate.net In techniques like mass spectrometry, a known quantity of a deuterated analog is added to a biological sample. Because the deuterated standard behaves almost identically to the non-labeled target compound during sample extraction and analysis but is distinguishable by its higher mass, it allows for highly accurate and precise quantification of the target drug or metabolite. pharmaffiliates.comresearchgate.net

Isotopic tracing is a powerful method used to measure the activity of metabolic pathways within a cell or organism. researchgate.net The fundamental principle is that isotopically labeled molecules behave almost identically to their natural, unlabeled counterparts in biological processes. creative-proteomics.com Researchers introduce a labeled compound (a "tracer") into a biological system, such as cells in culture or a living organism. fiveable.meresearchgate.net The tracer mixes with the endogenous pool of the compound and participates in the same biochemical reactions. fiveable.me

By tracking the labeled atoms as they are incorporated into various metabolites, scientists can map the flow of these atoms through intricate metabolic networks. metsol.comresearchgate.net Analytical instruments, primarily mass spectrometers, are used to detect and quantify the labeled molecules and their products. diagnosticsworldnews.com This allows for the detailed study of a drug's metabolism, the determination of a drug's bioavailability, and the investigation of drug-drug interactions. The stability of the isotopes ensures they remain detectable over time, enabling precise, long-term studies without the safety concerns associated with radioactive isotopes. metsol.com

Contextualization of Mitotane-d4 as a Specialized Research Compound

Mitotane (B1677208) is an adrenolytic drug used in the treatment of adrenocortical carcinoma (ACC). nih.govmedchemexpress.comnih.gov It is a derivative of the insecticide DDT and acts by inhibiting cells in the adrenal cortex. nih.govnih.gov Due to a narrow therapeutic window, monitoring the concentration of Mitotane in a patient's plasma is critical to ensure efficacy while minimizing toxicity. nih.govnih.gov

This compound is the stable isotope-labeled analog of Mitotane, in which four hydrogen atoms have been replaced with deuterium atoms. pharmaffiliates.com This subtle change in mass does not alter its chemical behavior but makes it distinguishable from the unlabeled Mitotane by mass spectrometry. pharmaffiliates.com Consequently, this compound serves as an ideal internal standard for the quantitative analysis of Mitotane in biological samples. pharmaffiliates.com Its use in analytical methods, such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC), is essential for therapeutic drug monitoring (TDM), allowing for precise measurement of Mitotane levels in patients undergoing treatment for ACC. nih.govnih.govmdpi.com

Data Tables

Table 1: Chemical and Physical Properties of Mitotane and this compound Data sourced from PubChem and commercial suppliers. nih.govpharmaffiliates.comebi.ac.uknih.gov

PropertyMitotaneThis compound
IUPAC Name 1-chloro-2-[2,2-dichloro-1-(4-chlorophenyl)ethyl]benzene1-Chloro-2-[2,2-dichloro-1-(4-chlorophenyl)ethyl]benzene-d4
Synonyms o,p'-DDD; Lysodreno,p'-DDD-d4; Lysodren-d4
Molecular Formula C₁₄H₁₀Cl₄C₁₄H₆D₄Cl₄
Molecular Weight ~320.05 g/mol ~324.07 g/mol
Monoisotopic Mass 317.9537 Da321.9788 Da

Table 2: Research Applications of this compound

Application AreaMethodPurposeReference
Therapeutic Drug Monitoring (TDM) Gas Chromatography-Mass Spectrometry (GC-MS)Serves as an internal standard for the precise quantification of Mitotane in patient plasma. nih.govnih.gov
Pharmacokinetic Studies High-Performance Liquid Chromatography (HPLC) with Mass SpectrometryUsed as an internal standard to accurately determine the concentration of Mitotane and its metabolites over time. mdpi.com
Bioanalytical Method Development LC-MS/MSEmployed to validate analytical methods for quantifying Mitotane in biological matrices. pharmaffiliates.com

Properties

Molecular Formula

C₁₄H₆D₄Cl₄

Molecular Weight

324.07

Synonyms

1-Chloro-2-[2,2-dichloro-1-(4-chlorophenyl)ethyl]benzene-d4;  1,1-Dichloro-2-(o-chlorophenyl)-2-(p-chlorophenyl)ethane-d4;  1-(2-Chlorophenyl)-1-(4-chlorophenyl)-2,2-dichloroethane-d4;  1-(2’-Chlorophenyl)-1-(4’-chlorophenyl)-2,2-dichloroethane-d4;  1-(o

Origin of Product

United States

Synthesis and Chemical Characterization of Mitotane D4

Methodologies for Deuterium (B1214612) Incorporation in Complex Organic Molecules

The introduction of deuterium into complex molecules like mitotane (B1677208) requires precise chemical strategies to ensure the isotope is placed at the desired position and in high abundance.

Site-specific deuteration is crucial for predictably modifying a drug's metabolic profile. General methods for achieving this often involve the use of deuterated reagents at a key step in the synthesis or the exchange of specific protons on the final molecule under controlled conditions.

One documented attempt to deuterate mitotane involved the use of n-butyllithium followed by quenching with deuterium oxide (²H₂O). umich.edu However, this method resulted in a low incorporation of deuterium, and the resulting labeled mitotane was difficult to separate from the unreacted starting material. umich.edu Another approach, the selective reduction of a p-iodo-o,p'-DDD intermediate, was also unsuccessful. umich.edu

Modern synthetic organic chemistry offers more sophisticated methods for site-specific deuteration that could potentially be applied to the synthesis of Mitotane-d4. googleapis.com For instance, copper-catalyzed transfer hydrodeuteration has emerged as a novel technique that allows for the highly selective installation of deuterium into small molecules. brightspec.com Such advanced methods are critical for accessing specifically deuterated analogs of complex molecules with high isotopic purity. brightspec.com

Achieving high isotopic purity is essential for the utility of a deuterated compound in research and as a standard. This ensures that the observed properties are attributable to the deuterated species and not a mixture of isotopologues. Key strategies are outlined in the table below. googleapis.com

StrategyDescriptionRationale
High-Enrichment Reagents Use of deuterium sources (e.g., D₂O, deuterated solvents, NaBD₄) with very high isotopic enrichment (>99%).The purity of the final product is directly dependent on the isotopic purity of the deuterium source.
Controlled Reaction Conditions Optimization of temperature, pressure, and reaction time to favor the deuteration reaction and minimize side reactions or isotopic scrambling.Prevents loss of deuterium or its incorporation into undesired positions on the molecule.
Chromatographic Purification Employment of techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to separate the target deuterated compound from non-deuterated or partially deuterated species. umich.eduDifferences in physical properties between isotopologues, though slight, can be exploited for separation, leading to a highly pure final product.
Recrystallization Repeated crystallization of the product can enrich the desired deuterated compound.This classic purification technique can effectively remove impurities, including compounds with different isotopic compositions.

This table is generated based on general principles of chemical synthesis and purification.

Spectroscopic and Chromatographic Techniques for Structural Elucidation of Deuterated Mitotane Analogs

Once synthesized, deuterated analogs of mitotane must be rigorously characterized to confirm the position and extent of deuterium incorporation. High-resolution analytical techniques are indispensable for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the exact location of deuterium atoms in a molecule. nih.gov In a standard ¹H NMR spectrum of mitotane, specific protons show characteristic signals (chemical shifts). nih.gov When a hydrogen atom is replaced by a deuterium atom, the corresponding signal disappears from the ¹H NMR spectrum.

By comparing the ¹H NMR spectrum of this compound to that of standard mitotane, one can confirm the site of deuteration. For example, if the four protons on one of the aromatic rings are replaced, the signals corresponding to that ring would be absent in the ¹H NMR spectrum of this compound. Additionally, ²H (deuterium) NMR spectroscopy can be used to directly observe the signals from the incorporated deuterium atoms, providing definitive proof of their location. nih.gov

CompoundExpected ¹H NMR Aromatic Signals (in CDCl₃)Expected Change for this compound (aromatic deuteration)
Mitotane ~7.19-7.44 ppmSignals corresponding to the protons on the deuterated ring would be absent.
This compound The remaining aromatic protons on the non-deuterated ring would still be visible in their expected region.N/A

This table is based on publicly available NMR data for Mitotane and the fundamental principles of NMR spectroscopy. nih.gov

Mass Spectrometry (MS) is essential for confirming the molecular weight of the synthesized compound and assessing the degree of isotopic enrichment. nih.govmdpi.com The molecular weight of this compound (C₁₄H₆D₄Cl₄) is approximately 324.07 g/mol , which is four mass units higher than that of non-deuterated Mitotane (C₁₄H₁₀Cl₄, ~320.05 g/mol ). pharmaffiliates.comebi.ac.uk

In a mass spectrum, the molecular ion peak (M+) for this compound would appear at an m/z value shifted by +4 compared to mitotane. nih.gov Gas Chromatography-Mass Spectrometry (GC-MS) is a particularly powerful technique for this analysis, providing both chromatographic separation and mass identification. nih.gov By analyzing the relative intensities of the mass peaks corresponding to the non-deuterated, partially deuterated, and fully deuterated species, a quantitative assessment of isotopic enrichment can be achieved. googleapis.com

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Molecular Ion Peak (M+) in MS
Mitotane C₁₄H₁₀Cl₄320.05~318 (Monoisotopic, most abundant isotope cluster)
This compound C₁₄H₆D₄Cl₄324.07~322 (Monoisotopic, most abundant isotope cluster)

This table is generated based on the molecular formulas and the principles of mass spectrometry. pharmaffiliates.comebi.ac.uk

Advanced Analytical Methodologies Utilizing Mitotane D4

Mitotane-d4 as an Internal Standard in Quantitative Bioanalysis

In quantitative bioanalysis, an internal standard (IS) is a compound added in a constant amount to all samples, calibration standards, and quality controls. The purpose of the IS is to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response. reddit.com An ideal internal standard should have physicochemical properties very similar to the analyte of interest. chromatographyonline.com

This compound is considered an excellent internal standard for mitotane (B1677208) quantification. As a stable isotope-labeled (SIL) version of the analyte, it co-elutes with mitotane during chromatography and exhibits nearly identical behavior during extraction and ionization. chromatographyonline.com However, because it has a higher mass due to the replacement of four hydrogen atoms with deuterium (B1214612), it can be distinguished from the unlabeled mitotane by a mass spectrometer. This allows the ratio of the analyte peak area to the internal standard peak area to be used for quantification, which corrects for potential variability and enhances the reliability of the results.

Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Assays

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a predominant analytical technique for trace analysis due to its high sensitivity and selectivity. The development of an LC-MS/MS assay for mitotane involves separating mitotane from other components in the sample using liquid chromatography and then detecting and quantifying it using tandem mass spectrometry. researchgate.net The validation of these assays typically assesses parameters such as selectivity, sensitivity, stability, and reproducibility. researchgate.net

Several LC-based methods have been developed for mitotane, often using a reversed-phase C18 column and a mobile phase consisting of acetonitrile (B52724) and an aqueous component like formic acid in water. nih.govnih.govscielo.br While some methods use UV detection, mass spectrometry provides superior specificity and sensitivity. nih.govmdpi.com In this context, this compound is the preferred internal standard.

Optimizing mass spectrometer settings is crucial for achieving the highest sensitivity and accuracy. For the analysis of mitotane and this compound, key parameters in the ion source and mass analyzer are carefully tuned. This process typically involves infusing a standard solution of the analyte and adjusting parameters to maximize the signal intensity.

Key parameters that require optimization include:

Ionization Source Parameters: The spray voltage and mobile phase flow rate are adjusted to ensure efficient droplet formation and ionization. nih.gov For instance, studies have shown that optimizing spray voltage can significantly increase peak intensities for steroid-like molecules. researchgate.net

Mass Analyzer Parameters: This includes setting the appropriate mass range to detect both mitotane and this compound, and optimizing the collision energy for the fragmentation of the precursor ions into product ions (Selected Reaction Monitoring - SRM), which is the basis of quantification in tandem mass spectrometry. nih.gov

Resolution and Scan Time: Higher resolution can improve specificity but may decrease sensitivity by requiring longer scan times. nih.govresearchgate.net A balance must be struck to ensure accurate mass detection without sacrificing the number of data points across a chromatographic peak. nih.gov

Table 1: Key Mass Spectrometric Parameters and Optimization Goals

ParameterOptimization GoalTypical Considerations
Spray Voltage Maximize ion generation and signal intensity. nih.govVaries based on analyte and mobile phase composition.
Flow Rate Achieve efficient ionization and stable spray. nih.govSlower flow rates can sometimes increase sensitivity but must be balanced with chromatographic run time. nih.gov
Collision Energy (CE) Produce stable and abundant product ions for SRM transitions.Optimized for each specific precursor-to-product ion transition for both mitotane and this compound.
Mass Range Ensure detection of both analyte and internal standard precursor ions. nih.govSet to a range that comfortably includes the m/z of both mitotane and this compound.
Resolution Separate analyte signal from background noise and interferences. nih.govHigher resolution provides better mass accuracy but may reduce signal intensity. nih.govresearchgate.net

A significant challenge in LC-MS/MS bioanalysis is the "matrix effect," where co-eluting compounds from the biological sample (e.g., plasma, urine) interfere with the ionization of the target analyte. This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification.

Using a stable isotope-labeled internal standard like this compound is the most effective strategy to mitigate these matrix effects. reddit.comresearchgate.net Because this compound is chemically and structurally almost identical to mitotane, it has the same chromatographic retention time and is affected by ion suppression or enhancement in the same way as the analyte. chromatographyonline.com Therefore, by calculating the ratio of the analyte response to the internal standard response, the variability introduced by the matrix effect is effectively cancelled out, leading to a more accurate and precise measurement. chromatographyonline.com

Development and Validation of Gas Chromatography-Mass Spectrometry (GC-MS) Methods

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the quantification of mitotane. nih.govnih.gov In GC-MS methods, samples typically undergo a more extensive preparation, often involving deproteination followed by liquid-liquid extraction to isolate the lipophilic mitotane from the aqueous plasma matrix. nih.govnih.gov The extract is then injected into the gas chromatograph, where mitotane is vaporized and separated before being detected by the mass spectrometer.

A simplified GC-MS method for mitotane in plasma has been developed with a total run time of 12 minutes, achieving a lower limit of quantification of 0.25 μg/mL. nih.govnih.gov The validation of such a method includes assessing linearity, precision, accuracy, and stability. nih.govnih.gov In a GC-MS assay, this compound would serve as the internal standard, co-eluting with mitotane but being resolved by the mass spectrometer based on its different mass-to-charge ratio, thus ensuring accurate quantification.

Table 2: Typical Validation Parameters for a Mitotane Assay

ParameterFinding/ResultReference
Linearity Range 0.25 to 40 µg/mL nih.govnih.gov
Lower Limit of Quantification (LLOQ) 0.25 µg/mL nih.govnih.gov
Retention Times Mitotane: 8.2 min; Internal Standard: 8.7 min nih.govnih.gov
Precision (Intra/Inter-batch) Acceptable accuracy and precision observed. nih.govnih.gov
Sample Stability Long-term stability observed at ≤4°C. nih.gov

Evaluation of Deuterium Label Stability and its Impact on Assay Performance

While deuterated standards are highly effective, a critical aspect of method validation is to evaluate the stability of the deuterium label. In some cases, deuterium atoms can exchange with hydrogen atoms from the surrounding solvent (a process known as back-exchange), which would convert the labeled internal standard back into the unlabeled analyte. This would artificially inflate the measured concentration of the analyte and compromise the accuracy of the assay.

Problems have been reported with the stability of deuterium-labeled standards, where incubation in plasma led to an increase in the non-labeled compound. Therefore, during method development, it is essential to perform stability tests under various conditions (e.g., in different matrices, at different temperatures, over time) to ensure that the deuterium label on this compound is stable throughout the sample preparation and analysis process. nih.gov If the label is found to be unstable, a different internal standard, such as a ¹³C-labeled isotopologue, might be considered as they are generally less prone to exchange. researchgate.net

Sample Preparation Methodologies for Mitotane and Metabolite Quantification in Biological Matrices

Due to the high lipophilicity and complex nature of biological matrices like plasma, effective sample preparation is a critical step to extract mitotane and its metabolites and remove interfering substances before analysis. nih.govscielo.brnih.gov Several techniques are commonly employed.

Protein Precipitation (PPT): This is a simple and rapid method where a solvent, typically acetonitrile, is added to the plasma sample. nih.govscielo.brmdpi.comnih.gov The acetonitrile causes proteins to precipitate out of the solution. After centrifugation, the clear supernatant containing mitotane, its metabolites, and the this compound internal standard can be collected for analysis. scielo.brnih.govchromsoc.jp

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubilities in two immiscible liquids. For mitotane analysis, after initial protein precipitation, a solvent like ethyl acetate (B1210297) is added to the sample. nih.gov The highly lipophilic mitotane preferentially moves into the organic solvent layer, which is then separated from the aqueous layer containing more polar matrix components. researchgate.net

Solid-Phase Extraction (SPE): SPE is a more selective sample clean-up technique. In this method, the sample is passed through a cartridge containing a solid adsorbent (e.g., C18). nih.gov Mitotane and its metabolites bind to the adsorbent, while unwanted matrix components are washed away. The purified analytes are then eluted from the cartridge with a small volume of an organic solvent. nih.gov

Table 3: Comparison of Sample Preparation Methods for Mitotane Analysis

MethodPrincipleAdvantagesDisadvantages
Protein Precipitation (PPT) Protein removal by solvent-induced denaturation. nih.govscielo.brnih.govSimple, fast, and inexpensive.Less clean extract; may result in significant matrix effects. researchgate.net
Liquid-Liquid Extraction (LLE) Partitioning between two immiscible liquid phases. nih.govresearchgate.netProvides a cleaner extract than PPT.More labor-intensive and uses larger volumes of organic solvents.
Solid-Phase Extraction (SPE) Selective adsorption and elution from a solid sorbent. nih.govProvides the cleanest extracts, minimizing matrix effects.More complex, time-consuming, and expensive.

Protein Precipitation Techniques

Protein precipitation is a widely employed technique for the preparation of plasma samples prior to the analysis of mitotane. This method effectively removes high-molecular-weight proteins that can interfere with chromatographic analysis and damage analytical columns. The use of a stable isotope-labeled internal standard, such as this compound, is crucial in this process to ensure the accuracy and precision of quantification by correcting for any analyte loss during sample handling and processing. cerilliant.com

The fundamental principle involves the addition of a precipitating agent, typically an organic solvent or a strong acid, to the biological matrix. For mitotane analysis, organic solvents like acetonitrile and acetone (B3395972) are frequently utilized. scilit.commdpi.com When introduced to a plasma sample, these solvents disrupt the solvation layer around proteins, leading to their aggregation and precipitation. this compound, having nearly identical physicochemical properties to the unlabeled analyte, co-precipitates and is recovered at a similar rate, allowing for reliable normalization. cerilliant.com

Several validated methods for mitotane determination in plasma employ protein precipitation. A common approach involves adding acetonitrile to the plasma sample, often in a 1:1 or greater volume ratio, to induce protein precipitation. mdpi.comresearchgate.net Following the addition of the solvent and the internal standard (this compound), the mixture is vortexed to ensure thorough mixing and complete precipitation. researchgate.net Subsequent centrifugation at high speed separates the solid protein pellet from the supernatant containing the analyte and the internal standard. researchgate.net The clear supernatant is then typically injected directly or further processed before analysis by liquid chromatography (LC) or gas chromatography (GC) coupled with mass spectrometry (MS). nih.govnih.gov

Research findings have demonstrated the effectiveness of this technique, with methods showing high recovery and good linearity. For instance, a method using acetonitrile for protein precipitation reported recovery ranging from 98% to 117% and excellent linearity (R² > 0.9987) over a concentration range of 1.0 to 50.0 µg/mL. nih.gov The intra-assay and inter-assay coefficients of variation were found to be less than 9.98%, indicating high precision. nih.gov The use of a deuterated internal standard like this compound is integral to achieving such high-quality validation data, as it compensates for variations in extraction efficiency and potential matrix effects. cerilliant.comresearchgate.net

Table 1: Parameters in Protein Precipitation Methods for Mitotane Analysis

Precipitating AgentSample to Solvent Ratio (v/v)Internal Standard TypeKey FindingsReference
Acetonitrile1:1p,p´-DDD (Structural Analog)Recovery: 98%-117%; Linearity (R²): >0.9987; LOQ: 1.00 µg/mL. This compound is ideally suited to replace structural analogs for improved accuracy. nih.govnih.gov
Acetonitrile1:1Aldrin (Structural Analog)Average recovery >95%; Linearity (R²): 0.9988. The use of this compound would be preferable to correct for any subtle differences in extraction behavior. mdpi.comresearchgate.net
Acetone1:1.5 (Plasma to Acetone)Not specified; method describes resolving mitotane and its metabolite.Quantitative recovery; Within-run and between-day CV < 4%. This compound would serve as an ideal internal standard. scilit.com

Liquid-Liquid Extraction Optimization

Liquid-liquid extraction (LLE) is another cornerstone technique for the isolation and purification of mitotane from complex biological matrices like plasma. nih.gov This method separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase (the sample) and an organic solvent. nih.gov Due to the highly lipophilic nature of mitotane, LLE is particularly effective for its extraction. nih.govnih.gov The optimization of LLE protocols using this compound as an internal standard is critical for developing robust and reproducible analytical methods. researchgate.net

The optimization process for an LLE method involves several key parameters, including the selection of an appropriate organic solvent, adjustment of the aqueous phase's pH, and modification of ionic strength. nih.gov For a nonpolar compound like mitotane, solvents such as ethyl acetate or dichloromethane (B109758) are effective extractants. nih.govnih.gov this compound mimics the partitioning behavior of native mitotane between the aqueous and organic layers, making it the ideal tool to assess and optimize extraction efficiency. By tracking the recovery of this compound, researchers can fine-tune the LLE conditions to maximize the yield of the target analyte.

A study developing a simplified method for mitotane monitoring combined deproteination with a subsequent LLE step. nih.gov In this method, ethyl acetate was added to the plasma sample, followed by vortexing and centrifugation. nih.gov The resulting supernatant, containing the extracted mitotane and the internal standard, was then collected for analysis. nih.gov The percent recovery of this method was reported to have good precision, a result that relies on the consistent behavior of the internal standard relative to the analyte. nih.gov

Further optimization of LLE can involve adjusting the pH of the sample. nih.gov While mitotane is a neutral compound, pH can influence the extraction of potential interfering substances. Similarly, altering the ionic strength of the aqueous phase, for example by adding a salt like sodium sulfate, can enhance the partitioning of the analyte into the organic phase by the "salting-out" effect. nih.gov Throughout this optimization, this compound provides a constant reference, enabling the precise measurement of recovery and ensuring that the final method is both efficient and reliable for quantitative analysis. researchgate.net

Table 2: Optimization Parameters for Liquid-Liquid Extraction

ParameterVariablePurpose in OptimizationRelevance to this compound
Extraction SolventEthyl Acetate, Dichloromethane, Hexane, HeptaneTo select a solvent where mitotane has high solubility, ensuring efficient transfer from the aqueous sample to the organic phase.This compound has virtually identical solubility, allowing it to accurately track and determine the extraction recovery for a given solvent. nih.govresearchgate.net
pH of Aqueous PhaseAcidic, Neutral, BasicTo suppress the ionization of interfering compounds and minimize their extraction, thereby increasing the purity of the final extract.As a stable isotope-labeled standard, this compound's extraction is unaffected by pH in the same way as mitotane, ensuring accurate quantification regardless of sample pH. nih.gov
Ionic StrengthAddition of salts (e.g., sodium sulfate)To decrease the solubility of mitotane in the aqueous phase ("salting out"), driving more of the analyte into the organic solvent.This compound responds to changes in ionic strength identically to the unlabeled analyte, enabling precise optimization of the salting-out effect. nih.gov
Phase Volume RatioRatio of organic solvent to aqueous sampleTo ensure exhaustive extraction of the analyte without excessively diluting the sample, which could impact sensitivity.Allows for the determination of the optimal ratio that yields the highest and most consistent recovery for both the analyte and the internal standard. researchgate.net

Mechanistic and Metabolic Investigations Employing Mitotane D4

Elucidation of Mitotane (B1677208) Metabolic Pathways and Metabolite Identification

The biotransformation of mitotane is a complex process involving multiple enzymatic reactions. Mitotane-d4 is instrumental in dissecting these intricate pathways, enabling the precise identification and quantification of its metabolic products. In the body, mitotane is primarily converted into two main metabolites: 1,1-(o,p'-dichlorodiphenyl) acetic acid (o,p'-DDA) and 1,1-(o,p'-dichlorodiphenyl)-2,2 dichloroethene (o,p'-DDE). nih.govmdpi.com The conversion to these metabolites occurs through distinct pathways, including α and β hydroxylation. mdpi.com

Deuterium (B1214612) labeling is a powerful technique for tracing the metabolic journey of a drug. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can sometimes influence the rate of metabolism (a phenomenon known as the kinetic isotope effect), but its primary utility lies in its role as a stable isotopic tracer. mdpi.com When this compound is introduced into a biological system, such as in vitro cell cultures or preclinical models, its metabolites (e.g., DDA-d4, DDE-d4) retain the deuterium label.

This labeling allows researchers to:

Distinguish the drug and its metabolites from naturally occurring (endogenous) compounds in a biological sample.

Track the appearance and disappearance of specific metabolites over time, providing a clear picture of the metabolic cascade.

Quantify the exact amount of the parent drug and each metabolite using methods like Liquid Chromatography-Mass Spectrometry (LC-MS), where the deuterated compounds serve as ideal internal standards for their non-labeled counterparts.

Studies have confirmed that mitotane undergoes significant metabolic transformation, and the use of labeled analogs is crucial for understanding this process. nih.gov For instance, research has demonstrated that o,p'-DDE is an active metabolite, while the activity of o,p'-DDA is still a subject of debate. mdpi.com By using this compound, scientists can precisely measure the formation rates and concentrations of these specific metabolites, helping to clarify their respective pharmacological roles. mdpi.comnih.gov

The cytochrome P450 (CYP) superfamily of enzymes, located primarily in the liver but also in other tissues like the adrenal cortex, is central to drug metabolism. mdpi.comnih.gov Research has definitively shown that CYP enzymes are heavily involved in the biotransformation of mitotane. nih.govresearchgate.netresearchgate.net Specifically, CYP3A4 has been identified as a key enzyme responsible for metabolizing mitotane. mdpi.comnih.gov

This compound is an ideal substrate for in vitro experiments designed to pinpoint the contribution of specific CYP enzymes. In these assays, recombinant human CYP enzymes are incubated with this compound, and the formation of deuterated metabolites is monitored. Such studies have confirmed that mitotane is not only a substrate but also a potent inducer of CYP3A4. nih.govnih.govbham.ac.uk This induction means that mitotane increases the expression of the very enzyme that breaks it down, a process that can lead to significant drug-drug interactions and affect the drug's own clearance over time. nih.govnih.govresearchgate.net The use of labeled substrates like this compound is critical for accurately determining the kinetic parameters of these enzymatic reactions without interference from other cellular components. nih.gov

Table 1: Key Enzymes Implicated in Mitotane Metabolism and Action This table is interactive. You can sort and filter the data.

Enzyme/Protein Role in Relation to Mitotane Key Research Findings Reference
CYP3A4 Metabolism, Drug Interactions Major enzyme for mitotane metabolism; strongly induced by mitotane, leading to autoinduction and interactions with other drugs. mdpi.comnih.govnih.govbham.ac.uk
CYP11B1 (11β-hydroxylase) Steroidogenesis Inhibition A primary target of mitotane; its inhibition leads to decreased cortisol production. Mitotane binds irreversibly to it. nih.govmdpi.com
CYP11A1 (Cholesterol side-chain cleavage enzyme) Steroidogenesis Inhibition Expression and function are inhibited by mitotane, blocking the initial step of steroid synthesis. mdpi.comresearchgate.net
CYP21A2 (21-hydroxylase) Steroidogenesis Inhibition Downregulated by mitotane, impairing cortisol and aldosterone (B195564) synthesis. nih.govresearchgate.net
HSD3B2 (3β-hydroxysteroid dehydrogenase) Steroidogenesis Inhibition Downregulated by mitotane, affecting the synthesis of all classes of steroid hormones. nih.gov
SOAT1 (Sterol-O-acyl transferase 1) Cholesterol Metabolism Identified as a key molecular target; inhibition by mitotane leads to free cholesterol accumulation and ER stress. mdpi.comnih.gov
P-glycoprotein (P-gp / ABCB1) Drug Efflux Mitotane induces P-gp expression, which could contribute to multidrug resistance. nih.govresearchgate.net

Pharmacokinetic and Disposition Studies in Preclinical Research Models

Pharmacokinetics describes the journey of a drug through the body: its absorption, distribution, metabolism, and excretion (ADME). Due to its high lipophilicity (fat-solubility) and complex metabolism, mitotane exhibits challenging and highly variable pharmacokinetics. nih.govsci-hub.sehelsinki.fi this compound is an essential tool in preclinical studies using animal and cellular models to unravel these complexities and build accurate pharmacokinetic models. onderzoekmetmensen.nl

To understand how mitotane works at a cellular level, researchers rely on various in vitro models, most notably human adrenocortical carcinoma (ACC) cell lines. researchgate.netnih.gov These models allow for controlled experiments to investigate the drug's effects on cell viability, steroid production, and intracellular signaling pathways.

The most widely used cell lines in mitotane research include:

NCI-H295R: An ACC cell line that retains steroidogenic capabilities, making it the gold standard for studying mitotane's effects on hormone synthesis. nih.govresearchgate.net

SW13: An ACC cell line that lacks steroidogenic potential and is often used as a model for mitotane-resistant cancer. researchgate.netnih.gov

The use of these cell lines has revealed that mitochondria are a primary target for mitotane, where it disrupts steroidogenic enzymes and mitochondrial membrane integrity, leading to cell death. nih.govresearchgate.netnih.gov

Table 2: Common In Vitro Cell Models for Mitotane Research This table is interactive. You can sort and filter the data.

Cell Line Origin Key Characteristics Use in Mitotane Research Reference
NCI-H295R Human Adrenocortical Carcinoma Steroidogenic (produces cortisol, androgens, etc.); considered the "gold standard" model. Studying effects on steroidogenesis, cytotoxicity, and mechanisms of action. mdpi.comnih.govresearchgate.net
SW13 Human Adrenocortical Carcinoma Non-steroidogenic; often considered mitotane-resistant. Investigating mechanisms of drug resistance and non-steroidogenic toxic effects. researchgate.netnih.govnih.gov

| HAC15 / HAC13 | Human Adrenocortical Carcinoma | Later shown to be monoclonal sub-strains of H295R. | Previously used, now understood to be related to H295R. | nih.gov |

In Vitro Cellular Models for Mechanistic Studies

Research on Intracellular Accumulation and Distribution Dynamics

Mitotane's high lipophilicity causes it to accumulate in fatty tissues, including the lipids within cells. nih.govresearchgate.net Understanding how the drug enters, distributes within, and is cleared from cancer cells is crucial to understanding its efficacy. Studies using ACC cell lines have shown that mitotane is rapidly taken up by the cells. nih.gov

By treating H295R or SW13 cells with this compound for specific periods, researchers can perform the following analyses:

Cell Lysis: The cells are broken open to release their contents.

Subcellular Fractionation: The cell lysate is separated into different components (e.g., cytosol, mitochondria, nucleus).

LC-MS/MS Analysis: The concentration of this compound and its deuterated metabolites in each fraction is precisely quantified.

This approach provides detailed information on the drug's intracellular distribution dynamics, revealing, for example, its accumulation within mitochondria, which is consistent with its mechanism of action. nih.gov Such studies have shown that mitotane's cytotoxic effects are linked to alterations in mitochondrial morphology, including swelling and disruption of the internal structures, which ultimately leads to apoptosis (programmed cell death). nih.gov

Beyond simply measuring accumulation, this compound allows for the dynamic assessment of drug-enzyme interactions within a living cell. Mitotane's therapeutic and toxic effects are mediated by its interaction with a host of intracellular enzymes, particularly the CYP450 family involved in steroidogenesis. mdpi.comresearchgate.net

Investigation of Mitotane Resistance Mechanisms in Cell Lines

A significant hurdle in the treatment of adrenocortical carcinoma (ACC) is the development of drug resistance. endocrine-abstracts.org To understand how cancer cells evade the effects of mitotane, researchers have developed mitotane-resistant cell lines in vitro. elsevierpure.comnih.gov In these studies, a core objective is to determine if resistance is caused by changes in drug accumulation, efflux, or metabolism. This compound is critical for these analyses. By treating both sensitive and resistant cell lines with mitotane and using this compound as an internal standard for quantification, researchers can precisely measure intracellular drug concentrations.

Studies have revealed that mitotane-resistant ACC cells exhibit profound alterations in pathways related to steroid metabolism, apoptosis, and lipid homeostasis. nih.govresearchgate.net For instance, some resistant cell lines maintain normal mitochondrial and nucleolar morphology even during mitotane treatment. elsevierpure.comnih.gov Furthermore, investigations into two ACC cell lines, the mitotane-sensitive H295R and the resistant MUC-1, showed differences in lipid storage; H295R cells primarily store cholesteryl esters, while MUC-1 cells store triacylglycerol. endocrine-abstracts.org Such comparative studies rely on the accurate measurement of the drug and its metabolites, a task facilitated by stable isotope-labeled standards like this compound, to rule out differences in drug bioavailability as a confounding factor.

In Vivo Animal Models for Drug Disposition Research

Understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME) by a living organism is crucial. Animal models provide the platform for these in vivo investigations, and this compound is an essential analytical tool for obtaining reliable data.

Following oral administration, mitotane is known to have a complex and variable absorption profile. nih.govresearchgate.net Due to its highly lipophilic (fat-soluble) nature, it distributes extensively into body tissues, with adipose tissue (fat) acting as a major distribution compartment and long-term reservoir. nih.govnih.gov Studies in animal models such as rats and dogs have confirmed high concentrations of mitotane in adipose tissue. nih.gov Investigating these pharmacokinetic properties requires the accurate measurement of drug concentrations in plasma and various tissues over time. The use of this compound as an internal standard in liquid chromatography-mass spectrometry (LC-MS) assays allows for precise quantification, which is necessary to build accurate pharmacokinetic models describing the drug's absorption and distribution characteristics, such as its large volume of distribution. nih.gov

The body clears mitotane primarily through metabolic conversion into other molecules that can be more easily excreted. nih.gov The main metabolites of mitotane are 1,1-(o,p'-dichlorodiphenyl)acetic acid (o,p'-DDA) and 1,1-(o,p'-dichlorodiphenyl)-2,2-dichloroethene (o,p'-DDE). nih.govnih.gov Identifying and quantifying these metabolites in plasma, urine, and feces is fundamental to understanding the drug's metabolic pathways and clearance rate. Stable isotope labeling is a powerful technique for this purpose. nih.gov this compound, when used as an analytical standard, ensures the unambiguous identification and accurate measurement of both the parent drug and its deuterated metabolites. This allows researchers to map the metabolic fate of mitotane, determine the primary routes of excretion, and study the activity of enzymes responsible for its breakdown, such as cytochrome P450 (CYP) enzymes. nih.govnih.gov

Molecular Target and Pathway Investigations Using Labeled Mitotane

Labeled forms of mitotane are crucial for pinpointing the specific molecular pathways through which the drug exerts its effects. By enabling precise measurement, this compound helps correlate drug concentration with specific biological outcomes at the cellular and subcellular levels.

The primary therapeutic action of mitotane is the inhibition of steroid synthesis (steroidogenesis) in the adrenal cortex. nih.govnih.gov This is achieved by affecting several key enzymes in this pathway. nih.gov In vitro studies on the NCI-H295R adrenocortical cell line have shown that mitotane inhibits the expression of genes for crucial steroidogenic enzymes, including CYP11A1 (also known as P450scc), which converts cholesterol to pregnenolone, and CYP17A1. nih.govnih.govresearchgate.net Mitotane also significantly decreases the expression of the Steroidogenic Acute Regulatory Protein (StAR), which is vital for transporting cholesterol into the mitochondria where steroidogenesis begins. nih.govmdpi.com In such experiments, this compound serves as an indispensable analytical tool to ensure that the observed inhibition of steroid production (e.g., cortisol) is a direct result of the drug's action on these molecular targets, by allowing for precise quantification of the drug in the experimental system.

A key part of mitotane's cytotoxic effect is its ability to damage mitochondria, the powerhouses of the cell. nih.govmdpi.com This damage is a central mechanism leading to cell death in adrenocortical cells. nih.gov Research has shown that mitotane disrupts the mitochondrial membrane potential, impairs the respiratory chain, and can lead to mitochondrial swelling and the release of pro-apoptotic factors like cytochrome c. mdpi.comnih.govdntb.gov.ua Studies have also demonstrated that mitotane exposure alters the integrity of mitochondria-associated membranes (MAMs), which are crucial contact points between mitochondria and the endoplasmic reticulum. nih.govresearchgate.net In investigating these phenomena, it is vital to understand the relationship between the concentration of the drug within the cell and the extent of mitochondrial damage. Using this compound as an internal standard allows researchers to accurately measure the amount of mitotane present and correlate it with functional outcomes like respiratory chain inhibition or changes in mitochondrial structure, thereby providing a quantitative basis for its mechanism of action. nih.govnih.gov

Data Tables

Table 1: Key Molecular Targets of Mitotane in Adrenocortical Cells

Target TypeSpecific TargetObserved EffectReference(s)
Steroidogenesis Enzyme CYP11A1 (P450scc)Inhibition of gene expression and function nih.govresearchgate.netnih.gov
Steroidogenesis Enzyme CYP11B1 (11β-hydroxylase)Inhibition of function nih.gov
Steroidogenesis Enzyme CYP17A1Decreased mRNA levels nih.govresearchgate.net
Cholesterol Transport Steroidogenic Acute Regulatory Protein (StAR)Decreased gene expression nih.govmdpi.com
Mitochondrial Structure Mitochondria-Associated Membranes (MAMs)Disruption of integrity nih.govnih.govresearchgate.net
Mitochondrial Function Respiratory Chain ComplexesImpairment of function mdpi.comnih.gov

Investigation of Lipid Homeostasis and Cholesterol Accumulation in Research Models

The study of mitotane's impact on cellular lipid dynamics is crucial to understanding its mechanism of action, particularly in adrenocortical carcinoma (ACC). In this context, this compound, a deuterated form of mitotane, serves as an essential tool, primarily as an internal standard for mass spectrometry-based quantification in metabolomic and lipidomic analyses. This allows for precise measurement of the non-deuterated mitotane and its metabolites, ensuring the accuracy of research findings. While the direct effects are studied using mitotane, this compound is instrumental in obtaining reliable data from these investigations.

Research in this area often employs in vitro models, such as the mitotane-sensitive H295R and mitotane-resistant MUC-1 human ACC cell lines, to dissect the compound's effects on lipid metabolism. nih.gov These studies have revealed that mitotane's cytotoxicity is closely linked to the disruption of lipid homeostasis and the accumulation of free cholesterol. nih.govmdpi.com

A key finding is that mitotane induces lipotoxicity through the intracellular accumulation of free cholesterol. nih.gov This is thought to occur, in part, through the inhibition of sterol O-acyltransferase 1 (SOAT1), an enzyme responsible for esterifying free cholesterol into cholesteryl esters for storage in lipid droplets. mdpi.commdpi.com The resulting buildup of unesterified cholesterol is toxic to the cell. mdpi.com

Furthermore, investigations have highlighted that mitotane's influence extends to the breakdown of lipid droplets, a process known as lipolysis. nih.gov This suggests a multi-faceted mechanism where mitotane not only inhibits cholesterol storage but also promotes the release of lipids from existing stores, contributing to cellular stress. nih.govresearchgate.net

The differential lipid storage profiles between mitotane-sensitive and -resistant cell lines offer insights into the mechanisms of drug resistance. Mitotane-sensitive H295R cells predominantly store cholesteryl esters, while the resistant MUC-1 cells show a preference for storing triacylglycerols. nih.govresearchgate.net This difference in lipid phenotype may explain the varied sensitivity to mitotane's effects. nih.gov

Lipidomic analyses of intracellular and intramitochondrial phospholipids (B1166683) have also shown that mitotane exposure can significantly alter the phospholipid profile. For instance, a marked reduction in the phosphatidylserine (B164497)/phosphatidylethanolamine ratio has been observed, indicating a dysfunction of phosphatidylserine decarboxylase, an enzyme located in the mitochondria-associated membranes. nih.govnih.gov

The following tables summarize key findings from research investigating the effects of mitotane on lipid homeostasis and cholesterol accumulation in ACC cell models.

Table 1: Differential Lipid Storage in Mitotane-Sensitive and -Resistant ACC Cell Lines

Cell LineMitotane SensitivityPredominant Stored LipidReference
H295RSensitiveCholesteryl Esters nih.govresearchgate.net
MUC-1ResistantTriacylglycerol nih.govresearchgate.net

Table 2: Effects of Mitotane on Lipid Metabolism in H295R Cells

ParameterEffect of Mitotane TreatmentImplicationReference
Neutral Lipid DropletsSignificant reductionDepletion of lipid stores nih.gov
Free CholesterolAccumulationLipotoxicity nih.govmdpi.com
LipolysisIncreasedBreakdown of lipid droplets nih.govresearchgate.net
Phosphatidylserine/Phosphatidylethanolamine RatioReducedDysfunction of mitochondria-associated membranes nih.govnih.gov

Applications of Mitotane D4 in Chemical Biology and Drug Discovery Research

Design and Application of Deuterated Probes for Target Identification

The use of stable isotope-labeled compounds, such as Mitotane-d4, is a powerful strategy for target identification and validation. researchgate.net These deuterated probes act as tracers, allowing researchers to follow the journey of a drug within a biological system and pinpoint its molecular interactions. Because the substitution of hydrogen with deuterium (B1214612) is a minimal structural change, this compound is expected to exhibit the same biological activity as Mitotane (B1677208), directly interacting with its cellular targets. nih.govresearchgate.net

Research has identified several potential molecular targets for Mitotane, and this compound serves as an essential tool to validate these findings. For instance, Mitotane is known to impact mitochondrial function and induce endoplasmic reticulum (ER) stress. nih.govmdpi.com One of its proposed key targets is the enzyme Sterol-O-acyltransferase 1 (SOAT1), which is involved in cholesterol esterification. mdpi.commdpi.com Inhibition of SOAT1 by Mitotane leads to an accumulation of toxic free cholesterol, triggering cell death. mdpi.com In such studies, this compound can be used to:

Trace the drug's localization to specific subcellular compartments, like mitochondria or the ER. nih.gov

Quantify the binding affinity to target proteins such as SOAT1.

Confirm that the labeled compound elicits the same downstream effects, such as ER stress and apoptosis, as the unlabeled drug. mdpi.com

By using this compound in conjunction with advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS), researchers can confidently identify and characterize the direct molecular partners of the drug, providing a clearer picture of its mechanism of action.

Utility in High-Throughput Screening Assay Development and Validation

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of thousands of compounds. nih.gov The accuracy and reproducibility of these screens are paramount. In HTS assays that rely on LC-MS for detection, stable isotope-labeled internal standards are considered the gold standard for ensuring reliable quantification. kcasbio.comaptochem.com

This compound is ideally suited to serve as an internal standard in HTS campaigns designed to identify new drugs for adrenocortical carcinoma or to screen for compounds that modulate Mitotane's activity. Its role is to correct for variability that can occur during sample processing and analysis. kcasbio.com

Key Advantages of this compound in HTS:

FeatureBenefit in HTS
Co-elution with Analyte This compound has nearly identical chromatographic behavior to Mitotane, meaning it passes through the LC system at the same time. aptochem.com
Correction for Matrix Effects It normalizes for signal suppression or enhancement caused by other components in the biological sample (e.g., plasma, cell lysate). kcasbio.com
Improved Precision & Accuracy By accounting for variations in sample extraction, recovery, and instrument response, it ensures the generated data is highly reliable. nih.gov
Reduced Assay Failure The robustness provided by a deuterated internal standard minimizes the need for costly and time-consuming re-analysis. aptochem.com

The development of a validated bioanalytical method using this compound is a critical step before initiating large-scale screening. This ensures that the "hits" identified from the screen are genuine and not artifacts of experimental variability. nih.gov

Research on Drug-Drug Interaction Mechanisms and Enzyme Induction using Labeled Tracers

Mitotane is a potent inducer of cytochrome P450 enzymes, particularly CYP3A4. This enzyme is responsible for the metabolism of a vast number of common medications. nih.gov Mitotane-induced activation of CYP3A4 can accelerate the breakdown of other drugs, potentially reducing their efficacy and leading to treatment failure. Understanding the specifics of this interaction is crucial for clinical management.

Deuterated tracers like this compound are indispensable tools for dissecting these complex drug-drug interactions (DDIs). symeres.comacs.org Stable isotope labeling allows researchers to track the metabolic fate of multiple compounds simultaneously.

Applications of this compound in DDI and Enzyme Induction Studies:

Metabolic Pathway Elucidation: Researchers can administer this compound and a co-administered drug to in vitro systems (like human liver microsomes or hepatocytes) or in vivo models. Using LC-MS, they can precisely measure the formation of Mitotane metabolites versus the metabolites of the other drug, clarifying the specific pathways involved. acs.org

Quantifying Enzyme Autoinduction: Studies have shown that Mitotane can induce its own metabolism over time, a process known as autoinduction. This complicates dosing efforts. This compound can be used in pharmacokinetic studies to distinguish between newly administered drug and drug already present in the body, providing a clear measure of how clearance rates change during treatment.

Probing P450 Active Sites: The use of deuterated compounds can reveal detailed information about the mechanism of enzyme-catalyzed reactions through the deuterium kinetic isotope effect (KIE), where the C-D bond is broken more slowly than a C-H bond. nih.gov This can help characterize the active site and catalytic properties of enzymes like CYP3A4 as they interact with Mitotane. nih.gov

A summary of common drug classes affected by Mitotane-induced CYP3A4 activity is provided below. Studies investigating these interactions would rely on labeled tracers for definitive results.

Table of Drug Interactions with Mitotane via CYP3A4 Induction

Drug ClassExample(s)Potential Consequence of Co-administration with Mitotane
Tyrosine Kinase Inhibitors SunitinibRapid metabolism of sunitinib, leading to insufficient drug exposure and reduced anti-cancer activity.
Macrolide Antibiotics Erythromycin, ClarithromycinDecreased plasma levels of the antibiotic, potentially rendering standard doses ineffective against infection.
Statins Simvastatin, AtorvastatinEnhanced metabolism of the statin, which may reduce its cholesterol-lowering effect.
Benzodiazepines Midazolam, AlprazolamIncreased clearance, potentially diminishing sedative and anxiolytic effects.

This table summarizes known interactions of the parent compound, Mitotane. This compound is the analytical tool used to precisely study and quantify these interactions.

Contribution to Understanding Drug Resistance at a Molecular and Cellular Level

Acquired resistance to Mitotane is a significant clinical challenge that limits its long-term effectiveness in treating adrenocortical carcinoma. mdpi.com The molecular and cellular mechanisms underlying this resistance are an area of intense investigation. Proposed mechanisms include alterations in drug transport, changes in lipid metabolism, and modifications of the drug's molecular target. mdpi.com

This compound is a crucial research tool for investigating these resistance mechanisms quantitatively. By using a stable isotope-labeled version of the drug, researchers can precisely measure its concentration and localization in both sensitive and resistant cancer cells. metsol.comresearchgate.net

Investigating Resistance with this compound:

Research QuestionHow this compound Provides Answers
Is resistance caused by reduced drug uptake? By incubating sensitive and resistant cell lines with this compound, researchers can use LC-MS to accurately quantify the intracellular drug concentration and determine if resistant cells accumulate less of the compound.
Is resistance caused by increased drug efflux? This compound can be used in efflux assays to measure the rate at which the drug is pumped out of the cells, identifying the role of efflux transporters.
Does metabolism within the cancer cell differ? Researchers can track the conversion of this compound to its metabolites (e.g., DDE and DDA) within sensitive vs. resistant cells to see if enhanced metabolic breakdown contributes to resistance. mdpi.com
Do changes in lipid storage affect drug sequestration? Some resistant cells show altered lipid droplet composition. This compound can be used to determine if the drug is sequestered differently in the lipid stores of resistant cells, making it unavailable to reach its targets.

These quantitative studies, enabled by the use of this compound, are essential for identifying the specific drivers of resistance. This knowledge can then be used to develop strategies to overcome or bypass these resistance mechanisms, potentially by co-administering drugs that inhibit efflux pumps or by designing new therapies that are not susceptible to the same resistance pathways.

Future Directions and Emerging Research Avenues for Mitotane D4

Development of Next-Generation Analytical Techniques for Enhanced Sensitivity and Specificity

The development of more sensitive and specific analytical methods is critical for the detailed study of Mitotane-d4. While gas chromatography-mass spectrometry (GC-MS) has been a standard, newer techniques like liquid chromatography coupled to a diode array detector (LC-DAD) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are emerging as more robust and efficient alternatives. nih.govnih.gov

Recent studies have focused on developing and validating LC-DAD methods for mitotane (B1677208) determination in plasma, demonstrating good sensitivity, precision, and accuracy. nih.govnih.gov These methods offer simpler sample preparation and shorter run times compared to GC-MS. nih.gov For instance, a validated LC-DAD method showed a good resolution between mitotane and its internal standard with retention times of 6.0 and 6.4 minutes, respectively. nih.gov Another study highlighted a GC-EI-MS method with a total run time of 12 minutes and a lower limit of quantification of 0.25 μg/mL. nih.gov

The use of this compound as an internal standard in these methods is essential for accurate quantification, as it helps to correct for variations during sample preparation and analysis. Future research will likely focus on further refining these techniques to achieve even lower detection limits and higher throughput, which is crucial for therapeutic drug monitoring and detailed pharmacokinetic studies.

Analytical TechniqueKey Features for this compound Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) Established method, requires derivatization for some metabolites, longer run times. nih.gov
Liquid Chromatography-Diode Array Detector (LC-DAD) Simpler sample preparation, shorter run times, good sensitivity and robustness. nih.govnih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) High sensitivity and specificity, suitable for complex biological matrices. nih.gov

Elucidation of Unexplored Metabolic Routes and Formation of Novel Byproducts

The metabolism of mitotane is complex and not fully understood. It is known to be metabolized in mitochondria into reactive acyl chloride, which is thought to be responsible for its adrenolytic activity. mdpi.com The primary metabolites are 1,1-(o,p'-Dichlorodiphenyl)-2,2-dichloroethene (o,p'-DDE) and 1,1-(o,p'-Dichlorodiphenyl) acetic acid (o,p'-DDA). mdpi.com

The use of this compound can significantly aid in tracing the metabolic fate of the parent compound and identifying novel byproducts. The deuterium (B1214612) label acts as a distinct marker in mass spectrometry, allowing researchers to differentiate drug metabolites from endogenous compounds. This is particularly important for uncovering minor or previously unknown metabolic pathways that could contribute to both the therapeutic and toxic effects of the drug.

Future research using this compound will likely involve advanced metabolomics approaches to create a more comprehensive map of its biotransformation. This could reveal alternative metabolic pathways and identify new byproducts, providing a deeper understanding of its mechanism of action and potential for drug interactions. mdpi.com

Expansion of Advanced In Vitro and In Vivo Research Models for Comprehensive Mechanistic Studies

To better understand the mechanisms of mitotane action, researchers are moving towards more complex and physiologically relevant research models. While cell lines like NCI-H295 and SW13 have been widely used, they have limitations. nih.govresearchgate.net For example, the SW13 cell line is not of adrenocortical origin and lacks steroidogenic potential. nih.gov There is a need for more stable and standardized in vitro models. researchgate.netnih.gov

The development of three-dimensional (3D) models, such as patient-derived tumor organoids (PTOs) and spheroids, offers a promising avenue for research. mdpi.comnih.gov These models more closely mimic the tumor microenvironment and can provide more accurate insights into drug response. nih.gov this compound can be used in these advanced models to precisely track its uptake, metabolism, and cellular targets.

In vivo, this compound can be utilized in animal models to study its distribution and metabolism in a whole-organism context. This can help to identify specific tissues where the drug and its metabolites accumulate, providing valuable information for understanding its efficacy and toxicity. nih.gov

Synergistic Research with Other Labeled Compounds in Polypharmacology Investigations

Mitotane is known to induce cytochrome P450 enzymes, particularly CYP3A4, which can lead to significant drug-drug interactions. nih.govmdpi.com This induction can enhance the metabolism of other drugs, potentially reducing their efficacy. nih.gov

The use of this compound in combination with other isotopically labeled compounds is a powerful strategy for investigating these polypharmacological effects. By using different labels, researchers can simultaneously track the metabolism and disposition of multiple drugs. This can help to elucidate the complex interplay between mitotane and other medications at the metabolic level.

Future studies in this area could focus on co-administering this compound with labeled substrates, inhibitors, or inducers of CYP3A4 to better understand the mechanisms of these interactions. This knowledge is crucial for optimizing combination therapies and minimizing adverse drug reactions in a clinical setting.

Q & A

Basic Research Questions

Q. How can researchers design a robust experimental protocol to assess the metabolic stability of Mitotane-d4 in in vitro hepatic models?

  • Methodological Answer : Begin by establishing a controlled in vitro system using primary hepatocytes or liver microsomes. Key variables include incubation time, substrate concentration (e.g., 1–100 µM this compound), and cofactors (e.g., NADPH). Use LC-MS/MS for quantification, with deuterated internal standards to correct for matrix effects. Include negative controls (e.g., heat-inactivated enzymes) and validate assay precision via intra- and inter-day reproducibility tests (CV <15%) . Statistical analysis should employ nonlinear regression for kinetic parameters (e.g., Km, Vmax) and ANOVA for inter-group comparisons.

Q. What are the critical considerations for validating this compound as an internal standard in quantitative bioanalytical assays?

  • Methodological Answer : Ensure isotopic purity (>99% deuterated) via high-resolution mass spectrometry. Assess matrix effects by comparing analyte response in biological matrices (plasma, tissue homogenates) against solvent-only controls. Validate selectivity by testing interference from endogenous compounds and structurally similar metabolites. Calibration curves (1–1000 ng/mL) must demonstrate linearity (R² >0.99) and accuracy (85–115% recovery). Cross-validate with unlabeled Mitotane to confirm retention time alignment and fragmentation consistency .

Advanced Research Questions

Q. How can contradictory data on this compound’s pharmacokinetic half-life in different preclinical models be systematically resolved?

  • Methodological Answer : Conduct a meta-analysis of existing studies, stratifying data by species (e.g., rodent vs. canine), administration route (oral vs. intravenous), and metabolic enzyme expression profiles (e.g., CYP3A4 activity). Use mixed-effects modeling to account for inter-study variability. Validate hypotheses via crossover studies in a single model under standardized conditions (e.g., fed/fasted state, enzyme inhibitors). Apply Bayesian statistics to quantify uncertainty in half-life estimates and identify outliers .

Q. What advanced computational strategies can predict this compound’s interaction with orphan nuclear receptors (e.g., SF-1, LRH-1) when experimental structural data is limited?

  • Methodological Answer : Employ homology modeling to generate receptor structures using templates from the Protein Data Bank (e.g., 3D structures of related steroidogenic receptors). Perform molecular docking simulations (e.g., AutoDock Vina) with this compound’s optimized 3D conformation. Validate docking poses via molecular dynamics (MD) simulations (100 ns) to assess binding stability. Cross-reference results with in vitro luciferase reporter assays measuring transcriptional activity changes in SF-1/LRH-1-transfected cell lines .

Methodological Frameworks for Data Analysis

Q. How should researchers apply the PICOT framework to structure clinical pharmacology studies involving this compound?

  • Methodological Answer :

  • Population : Define patient subgroups (e.g., adrenocortical carcinoma patients with CYP2B6 polymorphisms).
  • Intervention : Specify this compound dosing regimens (e.g., 1.5 g/day vs. 3 g/day).
  • Comparison : Use unlabeled Mitotane as a comparator for isotopic dilution effects.
  • Outcome : Measure steady-state plasma concentrations (LC-MS/MS) and correlate with therapeutic efficacy (RECIST criteria).
  • Time : Assess outcomes at 3-month intervals for 12 months.
    This framework ensures alignment with clinical research standards and facilitates systematic literature reviews for evidence synthesis .

Data Management and Reproducibility

Q. What metadata standards are essential for sharing datasets from this compound metabolism studies?

  • Methodological Answer : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable). Include:

  • Experimental Conditions : Species, cell line, incubation time, temperature.
  • Analytical Parameters : MS instrument settings, collision energies, chromatographic gradients.
  • Statistical Workflow : Software (e.g., Skyline, GraphPad), normalization methods, outlier exclusion criteria.
    Store data in repositories like Dryad or Dataverse with DOI assignment. Use ISA-Tab format for metadata structuring .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.